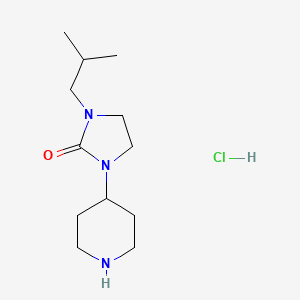

1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride

Descripción general

Descripción

“1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride” is a chemical compound with the molecular formula C12H24ClN3O . It is a derivative of piperidone, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones, including “1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis

The molecular structure of “1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidones, including “1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride”, involve various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Aplicaciones Científicas De Investigación

Organic Synthesis and Fluorescent Probes

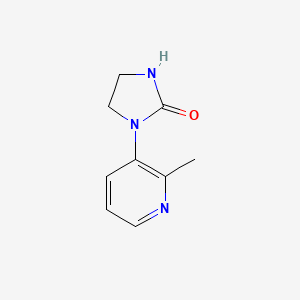

A notable application in organic synthesis involves the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, leading to the production of novel imidazo[1,2-a]pyridine derivatives. These compounds have demonstrated efficiency as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Controlled Release of Fragrant Compounds

Imidazolidin-4-ones, such as those related to the compound , have been explored for their potential as hydrolytically cleavable precursors in the controlled release of fragrant aldehydes and ketones. This application is significant in the development of profragrances, with studies showing that these compounds can efficiently release fragrant molecules under certain conditions, providing insights into the design of new delivery systems (Trachsel et al., 2012).

Antibacterial Activity

Research into piperidin-4-one derivatives has extended into the field of medicinal chemistry, where certain derivatives have been synthesized and evaluated for their antibacterial activity. These studies aim to broaden the spectrum of antibacterial activity associated with such compounds, providing valuable insights into their potential therapeutic applications (Aridoss et al., 2010).

Antiamoebic Activity

The synthesis and evaluation of thiazolidinone derivatives, incorporating the structural motif of interest, have demonstrated promising antiamoebic activity against Entamoeba histolytica. This research highlights the potential of such compounds in treating diseases caused by amoebic infections, with some derivatives showing activity surpassing standard treatments like metronidazole (Mushtaque et al., 2012).

Structural and Spectral Studies

Further applications include the structural and spectral analysis of related compounds, aiding in the understanding of their chemical behavior and properties. Such studies contribute to the broader knowledge base necessary for the design and synthesis of novel compounds with specific desired activities or properties (Prasad et al., 2018).

Direcciones Futuras

The future directions in the research of piperidone derivatives, including “1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride”, could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a significant area of focus .

Propiedades

IUPAC Name |

1-(2-methylpropyl)-3-piperidin-4-ylimidazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O.ClH/c1-10(2)9-14-7-8-15(12(14)16)11-3-5-13-6-4-11;/h10-11,13H,3-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXJWYFOCHXTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(C1=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1408415.png)

![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol](/img/structure/B1408421.png)

![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)

![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)

![4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1408436.png)